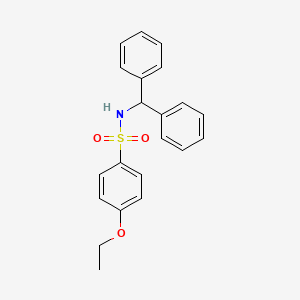

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

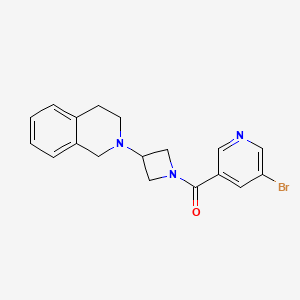

“N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide” is a complex organic compound. The “N-(diphenylmethyl)” part suggests the presence of a nitrogen atom bonded to a diphenylmethyl group, which consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups . The “4-ethoxybenzene-1-sulfonamide” part suggests the presence of an ethoxy group and a sulfonamide group attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Friedel-Crafts alkylation, cyclization of diamine derivatives with sulfonium salts, and other organic synthesis methods .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The diphenylmethyl group would contribute to steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Steric hindrance and the presence of various functional groups could influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, solubility, melting point, and boiling point would be important considerations .科学的研究の応用

Synthesis and Molecular Docking

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide derivatives have been studied for their synthesis and molecular docking capabilities. For instance, some sulfonamides exhibit anticancer and antimicrobial activities, with molecular docking studies indicating their potential as inhibitors against specific enzymes like dihydrofolate reductase (Debbabi et al., 2017).

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide, have been investigated as carbonic anhydrase inhibitors. These compounds show promise as antitumor agents due to their ability to inhibit tumor-associated isozymes (Ilies et al., 2003).

Environmental Impact and Degradation

Studies on sulfonamide antibiotics, which share a similar sulfonamide group, provide insights into their environmental impact. Research into microbial strategies for degrading sulfonamides suggests pathways for environmental remediation (Ricken et al., 2013).

Antimicrobial Activities

Research has been conducted on the antimicrobial activities of sulfonamides, highlighting their effectiveness against various bacterial strains (Ahmad et al., 2012).

Antitumor Applications

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide derivatives have been evaluated for their antitumor properties. Some studies have explored their potential in disrupting cancer cell cycle progression (Owa et al., 2002).

Medicinal Chemistry

The sulfonamide group, a key component of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide, is a crucial element in drug design. Its role in medicinal chemistry has been extensively reviewed, highlighting its significance in various drug classes (Kalgutkar et al., 2010).

Analytical Methods

Methods for the sensitive determination of sulfonamides in environmental samples have been developed, demonstrating their relevance in monitoring environmental pollutants (Zhou et al., 2015).

Safety And Hazards

特性

IUPAC Name |

N-benzhydryl-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-2-25-19-13-15-20(16-14-19)26(23,24)22-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21-22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSQWSFVZUSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-ethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)